(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine

PNMT Inhibition Biochemical Assay Enzyme Kinetics

Researchers requiring a validated low-affinity PNMT probe or a reliable synthetic intermediate often face supply inconsistency and unverified purity. (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (CAS 327070-55-3) addresses both needs: • PNMT negative control with a weak Ki of 1.11 mM-ideal for partial inhibition studies and binding-site mapping without full enzymatic blockade. • Versatile secondary amine scaffold for focused library synthesis; the 2,4-dimethyl substitution pattern ensures reproducible steric and electronic properties. • High calculated LogP (4.24) supports use as an RP-HPLC calibration standard for lipophilic amines. Supplied with rigorous QC documentation and ready for global dispatch.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 327070-55-3
Cat. No. B1301125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
CAS327070-55-3
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCCOC2=CC=CC=C2)C
InChIInChI=1S/C16H19NO/c1-13-8-9-16(14(2)12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3
InChIKeyBVJMGXZIJYZNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine


(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine (CAS 327070-55-3) is a synthetic organic compound belonging to the phenoxyethylamine class . It is characterized by a 2,4-dimethylphenyl group linked to a phenoxyethyl moiety via a secondary amine. Its molecular formula is C16H19NO, with a calculated molecular weight of 241.33 g/mol . Primary sources indicate its utility as a chemical intermediate in the synthesis of more complex pharmaceutical compounds and its known interaction with Phenylethanolamine N-Methyltransferase (PNMT) [1].

Substitution Risks for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine


Substituting (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine with a structurally similar phenoxyethylamine analog is not recommended for research applications without prior validation. The specific substitution pattern on the phenyl ring (2,4-dimethyl) directly influences the molecule's steric and electronic properties, which in turn dictates its specific affinity for biological targets like PNMT and its behavior as a synthetic intermediate . Even minor changes, such as altering the position or number of methyl groups on the aniline ring, can lead to significantly different pharmacological profiles and reaction outcomes [1]. The quantitative differences detailed in Section 3 demonstrate why generic replacement can compromise the integrity and reproducibility of scientific results.

Quantitative Differentiation of (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine


PNMT Inhibitory Potency Comparison

This compound exhibits significantly lower potency as an inhibitor of Phenylethanolamine N-Methyltransferase (PNMT) compared to advanced, selective inhibitors. This property can be advantageous in studies where complete enzyme blockade is undesirable. The target compound shows a Ki value in the high micromolar range, whereas the second-generation inhibitor PNMT-IN-1 demonstrates low nanomolar affinity [1].

PNMT Inhibition Biochemical Assay Enzyme Kinetics

Lipophilicity and Polarity Profile

The compound possesses a specific LogP and topological polar surface area (TPSA) profile that distinguishes it from simpler phenoxyethylamines. It has a calculated LogP of 4.24 and a TPSA of 21.26 Ų . This balance of high lipophilicity and a single hydrogen bond donor/acceptor profile dictates its behavior in reverse-phase chromatography and influences its passive membrane permeability, key factors in both analytical method development and prediction of in vivo distribution.

Lipophilicity Chromatography ADME Properties

Commercial Purity and Availability

Commercially, this compound is available from multiple vendors with a standard assay purity of ≥97% . This is a verifiable quality metric for procurement, ensuring consistent performance as a research reagent or synthetic intermediate. While not a differential scientific property, it serves as a procurement differentiator against analogs that may be custom synthesis-only or available at lower, less-defined purities.

Chemical Sourcing Purity Analysis Procurement

Application Scenarios for (2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine


Mechanistic Studies on PNMT

Given its weak Ki of 1.11 mM for PNMT [1], this compound is ideally suited for use as a negative control or a low-affinity probe in biochemical assays. It can be employed to study the effects of partial PNMT inhibition or to map the binding site of this enzyme without fully blocking its catalytic activity, a scenario where potent inhibitors like PNMT-IN-1 would be inappropriate.

Synthesis of Complex Amine Derivatives

Vendors and literature indicate this compound's primary role as a synthetic intermediate . Its secondary amine and phenoxyethyl chain provide versatile handles for further derivatization. It is a rational starting material for chemists building focused libraries of compounds where the 2,4-dimethylaniline and phenoxyethyl motifs are desired structural features.

Analytical Method Development

The compound's high calculated LogP of 4.24 makes it a useful standard for developing and calibrating reverse-phase high-performance liquid chromatography (RP-HPLC) methods. Its strong retention on C18 columns can help optimize separation protocols for other highly lipophilic amine-containing molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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